BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: The Role of Isotopic Labeling in
Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

rac cis Moxifloxacin-d4
Compound Name: _
Hydrochloride

Cat. No.: B10778674

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum
activity against a variety of bacterial pathogens.[1] Its mechanism of action involves the
inhibition of bacterial DNA gyrase (topoisomerase Il) and topoisomerase 1V, crucial enzymes for
DNA replication and repair, leading to bacterial cell death.[2][3] While the parent drug is well-
characterized, the development of isotopically labeled analogs, such as Moxifloxacin-d4, is of
significant interest to the pharmaceutical research community.

Deuterium-labeled compounds are indispensable tools in modern drug metabolism and
pharmacokinetic (DMPK) studies.[4] The replacement of hydrogen with its heavier isotope,
deuterium, creates a molecule that is chemically identical but mass-spectrometrically distinct.
This property allows Moxifloxacin-d4 to be used as an ideal internal standard for the highly
accurate quantification of Moxifloxacin in biological matrices during bioanalytical studies.[4][5]
This guide provides a comprehensive overview of a plausible synthetic strategy for rac-cis-
Moxifloxacin-d4 Hydrochloride, designed for researchers and scientists in drug development.
The "rac-cis" designation refers to a racemic mixture of the cis-diastereomer of the
diazabicyclononane side chain, which is a key structural feature.

Retrosynthetic Strategy: Deconstructing the Target
Molecule

A logical retrosynthetic analysis of rac-cis-Moxifloxacin-d4 Hydrochloride reveals two primary
building blocks: the fluoroquinolone core and the deuterated diazabicyclononane side chain.
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The synthesis is designed to construct these two key intermediates separately before their final
coupling.

Caption: Retrosynthetic analysis of rac-cis-Moxifloxacin-d4 Hydrochloride.

Part I: Synthesis of the Fluoroquinolone Core

The synthesis of the fluoroquinolone portion, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-
dihydro-3-quinoline carboxylic acid, is a well-established multi-step process common to many
quinolone antibiotics.[6][7] The process frequently begins with substituted aniline derivatives
and proceeds through cyclization reactions to build the core bicyclic structure. For the purpose
of this guide, we will consider the ethyl ester of this core, Ethyl-1-cyclopropyl-6,7-difluoro-8-
methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate, as a commercially available or readily
synthesizable starting material.[8][9]

The key transformation in this part is the hydrolysis of the ethyl ester to the corresponding
carboxylic acid, which is necessary for the subsequent coupling reaction. Often, this core is
activated, for example, through the formation of a borate complex, to enhance reactivity and
minimize side reactions during the coupling step.[8][10]

Part ll: Synthesis of the Deuterated Side Chain

This section represents the core innovation required for the synthesis of the target molecule.
The objective is to prepare rac-cis-2,8-diazabicyclo[4.3.0]nonane where four hydrogen atoms
have been replaced by deuterium. Based on commercially available standards, the deuterium
atoms are located on the pyrrolidine ring of the side chain.[5]

The synthesis of the non-deuterated (S,S)-enantiomer, a critical intermediate for the chiral drug,
often starts from 2,3-pyridine dicarboxylic acid and involves multiple steps including imide
formation, pyridine ring reduction, and amide reduction.[11][12] A similar pathway can be
adapted to produce the racemic and deuterated analog.

Key Steps for Deuterated Side Chain Synthesis:

e Imide Formation: 2,3-Pyridine dicarboxylic acid is reacted with benzylamine to form N-
benzyl-2,3-pyridine-dicarboximide. This step introduces the N-benzyl protecting group, which
is crucial for subsequent reduction steps.
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e Pyridine Ring Reduction: The pyridine ring of the imide is hydrogenated, typically using a
catalyst like Palladium on carbon (Pd/C), to yield the cis-racemate of 6-benzyl-tetrahydro-1H-
pyrrolo[3,4-b]pyridine-5,7-dione. The cis-stereochemistry is the thermodynamically favored
product of this catalytic hydrogenation.

o Deuterium Incorporation via Reduction: This is the critical isotopic labeling step. The two
carbonyl groups of the dione intermediate are reduced to methylenes. By employing a
powerful deuterated reducing agent, such as Lithium Aluminum Deuteride (LAD, LiAIDa),
deuterium is incorporated at these positions. This reduction yields N-benzyl-d4-2,8-
diazabicyclo[4.3.0]nonane. The causality for choosing LAD is its high reactivity, which is
necessary for the complete reduction of the amide carbonyls, ensuring efficient incorporation
of four deuterium atoms.

o Debenzylation: The final step is the removal of the N-benzyl protecting group. This is
typically achieved through catalytic hydrogenation (hydrogenolysis) using a catalyst like Pd/C
and a hydrogen source, yielding the final deuterated side chain, rac-cis-5,5,7,7-d4-2,8-
diazabicyclo[4.3.0]Jnonane.[13]
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Deuterated Side Chain Synthesis Workflow
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Caption: Workflow for the synthesis of the deuterated side chain intermediate.
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Part lll: Final Assembly and Salt Formation

Coupling Reaction: The final carbon-nitrogen bond is formed by a nucleophilic aromatic
substitution reaction. The secondary amine of the deuterated diazabicyclononane side chain
displaces the fluorine atom at the C-7 position of the quinolone core.[8][14] This reaction is
typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSQO) or acetonitrile at
elevated temperatures.[1][15] The presence of a non-nucleophilic base, such as triethylamine
(TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), can be used to scavenge the hydrofluoric
acid (HF) byproduct.[1][16]

Hydrochloride Salt Formation: Following the successful coupling to form the free base of rac-
cis-Moxifloxacin-d4, the hydrochloride salt is prepared. The free base is dissolved in a suitable
organic solvent, such as isopropanol or ethanol, and treated with a solution of hydrogen
chloride (e.g., HCl in ethanol or isopropanol).[9][17] The resulting salt typically has lower
solubility and precipitates from the solution, allowing for easy isolation by filtration.[18]
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Table 1: Summary of Key Synthetic Transformations.

Experimental Protocols
Protocol 1: Deuteride Reduction of 6-benzyl-tetrahydro-
1H-pyrrolo[3,4-b]pyridine-5,7-dione

» To a stirred, cooled (0 °C) suspension of Lithium Aluminum Deuteride (LAD) (3.0 eq.) in

anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add a solution of cis-

6-benzyl-tetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione (1.0 eq.) in anhydrous THF

dropwise.
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 After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the
starting material.

o Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition
of H20, followed by 15% aqueous NaOH, and then more Hz0.

« Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with
THF.

o Combine the filtrate and washings, and concentrate under reduced pressure to yield the
crude N-benzyl-d4-2,8-diazabicyclo[4.3.0]nonane, which can be purified by column
chromatography or used directly in the next step.

Protocol 2: Coupling of Quinolone Core and Deuterated
Side Chain

 In areaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-
quinoline carboxylic acid (1.0 eq.) in dimethyl sulfoxide (DMSO).

e Add triethylamine (TEA) (2.5 eq.) followed by rac-cis-2,8-diazabicyclo[4.3.0Jnonane-d4 (1.2
eq.).

o Heat the reaction mixture to 65-70 °C and stir for 6-8 hours, monitoring the reaction progress
by HPLC.[1]

e Upon completion, cool the mixture to room temperature and add water to precipitate the
crude product.

« Stir the suspension for 2 hours, then collect the solid by filtration, wash with water, and dry
under vacuum to yield the crude free base of rac-cis-Moxifloxacin-d4.

Purification and Characterization

The final product requires rigorous purification and characterization to confirm its identity, purity,
and isotopic enrichment.
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 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography on silica gel.

e Characterization:

o Mass Spectrometry (MS): ESI-MS will show the molecular ion peak at an m/z
corresponding to [C21H20D4FN3Oa4 + H]*, which is 4 mass units higher than the non-
deuterated Moxifloxacin.

o Nuclear Magnetic Resonance (NMR):

= IH NMR will show the absence or significant reduction of signals corresponding to the
protons at the C-5 and C-7 positions of the diazabicyclononane side chain.

» 2H NMR (Deuterium NMR) will show signals confirming the presence and location of the
deuterium atoms.

» 13C NMR will show signals for the deuterated carbons as triplets (due to C-D coupling)
with reduced intensity.

o High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity
of the final compound.

Conclusion

The synthesis of rac-cis-Moxifloxacin-d4 Hydrochloride is a challenging but achievable goal for
medicinal and organic chemists. The strategy leverages established synthetic routes for the
fluoroquinolone core and the diazabicyclononane side chain, with a critical modification in the
side chain synthesis to incorporate deuterium atoms. The key step is the reduction of a dione
intermediate with a deuterated reducing agent like Lithium Aluminum Deuteride. This guide
provides a robust framework, grounded in established chemical principles and literature
precedents, for the successful laboratory-scale synthesis of this valuable analytical standard,
thereby supporting advanced research in drug metabolism and safety assessment.

References

© 2026 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10778674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of
Moxifloxacin Hydrochloride. Asian Journal of Chemistry. Available at: [Link]

Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin
with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences. Available at:
[Link]

A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. Asian Journal of
Chemistry. Available at: [Link]

SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLOI3,4-b]PYRIDINE. Google Patents.

Moxifloxacin - Wikipedia. Wikipedia. Available at: [Link]

Recent Development in Syntheses of Moxifloxacin and Its Impurities. Chemistry. Available at:
[Link]

Process for the Synthesis of Moxifloxacin Hydrochloride. Google Patents.
Preparation method of moxifloxacin. Google Patents.
Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. Google Patents.

Efficient Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. ResearchGate. Available at: [Link]
Preparation method of (S,S)-2, 8-diazabicyclo[6][19] nonane. Patsnap. Available at: [Link]

SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. WIPO
Patentscope. Available at: [Link]

Improved Process For Synthesis Of Moxifloxacin Intermediate (S,S) 2,8
Diazabicyclo[4.3.0]Nonane. Quick Company. Available at: [Link]

Process for the preparation of moxifloxacin hydrochloride. Google Patents.
(S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application
thereof. Google Patents.

Synthesis of Deuterated Endochin-Like Quinolones. NIH National Library of Medicine.
Available at: [Link]

Method for preparing moxifloxacin side chain through biological method. Google Patents.

© 2026 BenchChem. All rights reserved. 9/12 Tech Support


https://asianpubs.org/index.php/ajc/article/view/3909
https://www.researchgate.net/publication/339179515_Synthesis_Characterization_Antimicrobial_and_Enzyme_Inhibitory_Studies_of_Moxifloxacin_with_Aromatic_carboxylic_acids
https://asianpubs.org/index.php/ajc/article/view/3909
https://en.wikipedia.org/wiki/Moxifloxacin
http://www.hxtb.org/g6/hxtb/ch/reader/view_abstract.aspx?file_no=20180505
https://www.researchgate.net/publication/259180749_Efficient_Synthesis_of_SS-28-diazabicyclo430nonane
https://patents.google.com/patent/WO2010100215A1/en
https://asianpubs.org/index.php/ajchem/article/view/25_16_106
https://www.patsnap.com/patent/CN102603613A.html
https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2010100215
https://www.quickcompany.in/patents/improved-process-for-synthesis-of-moxifloxacin-intermediate-s-s-2-8-diazabicyclo-4-3-0-nonane
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11081819/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10778674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Moxifloxacin formulation containing common salt. Google Patents.
Process for the preparation of moxifloxacin hydrochloride and intermediates thereof. Google
Patents.

First way of enantioselective synthesis of moxifloxacin intermediate. ResearchGate.
Available at: [Link]

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. NIH
National Library of Medicine. Available at: [Link]

Moxifloxacin hydrochloride compounds and intermediates and methods for making same.
Google Patents.

Enzymatic Resolution of cis-Dimethyl-1-acetylpiperidine-2,3-dicarboxylate for the
Preparation of a Moxifloxacin Building Block. CORE. Available at: [Link]

Rapid Antibiotic Susceptibility Testing by Deuterium Labeling of Bacterial Lipids in On-Target
Microdroplet Cultures. NIH National Library of Medicine. Available at: [Link]

Synthesis of Deuterated Endochin-Like Quinolones. PubMed. Available at: [Link]

Highly efficient racemisation of a key intermediate of the antibiotic moxifloxacin.
ResearchGate. Available at: [Link]

Moxifloxacin Hydrochloride | C21H25CIFN304. PubChem. Available at: [Link]

Process for the synthesis of moxifloxacin hydrochloride. Google Patents.

Method for preparing moxifloxacin and moxifloxacin hydrochloride. EPO Patent 1832587.
Available at: [Link]

Moxifloxacin Hydrochloride. ResearchGate. Available at: [Link]

Moxifloxacin-impurities. Pharmaffiliates. Available at: [Link]

Synthetic method of moxifloxacin and its derivatives. Google Patents.
Method for preparing moxifloxacin side chain by biological method. Google Patents.

Moxifloxacin-D4 Hydrochloride. Acanthus Research. Available at: [Link]

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://www.researchgate.net/publication/259180749_Efficient_Synthesis_of_SS-28-diazabicyclo430nonane
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479539/
https://core.ac.uk/display/322485994
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9146200/
https://pubmed.ncbi.nlm.nih.gov/38661253/
https://www.researchgate.net/publication/221888463_Highly_efficient_racemisation_of_a_key_intermediate_of_the_antibiotic_moxifloxacin
https://pubchem.ncbi.nlm.nih.gov/compound/Moxifloxacin-Hydrochloride
https://data.epo.org/publication-server/document?i=EP1832587A1&pn=EP1832587&ki=A1
https://www.researchgate.net/figure/Scheme-of-synthesis-of-moxifloxacin-and-its-impurities_fig1_236894562
https://www.pharmaffiliates.com/en/moxifloxacin-impurities
https://acanthusresearch.ca/product/moxifloxacin-d4-hydrochloride/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10778674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

¢ MOXIFLOXACIN, Bay-12-8039. New Drug Approvals. Available at: [Link]

* Method for preparing moxifloxacin and moxifloxacin hydrochloride. Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Moxifloxacin | 151096-09-2 [chemicalbook.com]

2. applications.emro.who.int [applications.emro.who.int]

3. Moxifloxacin Hydrochloride | C21H25CIFN304 | CID 101526 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ 4. medchemexpress.com [medchemexpress.com]
e 5. caymanchem.com [caymanchem.com]

e 6. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-
b]PYRIDINE - Google Patents [patents.google.com]

e 7.US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods
for making same - Google Patents [patents.google.com]

o 8. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents
[patents.google.com]

¢ 9. newdrugapprovals.org [newdrugapprovals.org]

e 10. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google
Patents [patents.google.com]

e 11. asianpubs.org [asianpubs.org]

e 12. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google
Patents [patents.google.com]

e 13.(S,S)-2,8-Diazabicyclo[4,3,0]nonane | 151213-42-2 [chemicalbook.com]

e 14. CN112759590A - Preparation method of moxifloxacin - Google Patents
[patents.google.com]

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://newdrugapprovals.org/2014/02/19/moxifloxacin-bay-12-8039/
https://www.benchchem.com/product/b10778674?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0191432.htm
https://applications.emro.who.int/imemrf/Pak_J_Pharm_Sci/Pak_J_Pharm_Sci_2019_32_3_Suppl_1201_1206.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Moxifloxacin-Hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Moxifloxacin-Hydrochloride
https://www.medchemexpress.com/moxifloxacin-d4.html
https://www.caymanchem.com/product/22564/moxifloxacin-d4-hydrochloride
https://patents.google.com/patent/WO2010100215A1/en
https://patents.google.com/patent/WO2010100215A1/en
https://patents.google.com/patent/US8664398B2/en
https://patents.google.com/patent/US8664398B2/en
https://patents.google.com/patent/EP2474547A2/en
https://patents.google.com/patent/EP2474547A2/en
https://newdrugapprovals.org/2014/02/19/moxifloxacin-bay-12-8039/
https://patents.google.com/patent/WO2008059223A2/en
https://patents.google.com/patent/WO2008059223A2/en
https://asianpubs.org/index.php/ajchem/article/download/25_16_106/8175
https://patents.google.com/patent/US8680276B2/en
https://patents.google.com/patent/US8680276B2/en
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6666778.htm
https://patents.google.com/patent/CN112759590A/en
https://patents.google.com/patent/CN112759590A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10778674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 15. EP1992626A1 - Process for the preparation of moxifloxacin hydrochloride - Google
Patents [patents.google.com]

e 16. Moxifloxacin - Wikipedia [en.wikipedia.org]

o 17. Method for preparing moxifloxacin and moxifloxacin hydrochloride - Patent 1832587
[data.epo.org]

e 18. US6548079B1 - Moxifloxacin formulation containing common salt - Google Patents
[patents.google.com]

e 19. asianpubs.org [asianpubs.org]

e To cite this document: BenchChem. [Introduction: The Role of Isotopic Labeling in Advanced
Drug Development]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10778674#synthesis-of-rac-cis-moxifloxacin-d4-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 12 /12 Tech Support


https://patents.google.com/patent/EP1992626A1/en
https://patents.google.com/patent/EP1992626A1/en
https://en.wikipedia.org/wiki/Moxifloxacin
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20070912/patents/EP1832587NWA1/document.html
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20070912/patents/EP1832587NWA1/document.html
https://patents.google.com/patent/US6548079B1/en
https://patents.google.com/patent/US6548079B1/en
https://asianpubs.org/index.php/ajchem/article/view/25_16_106
https://www.benchchem.com/product/b10778674#synthesis-of-rac-cis-moxifloxacin-d4-hydrochloride
https://www.benchchem.com/product/b10778674#synthesis-of-rac-cis-moxifloxacin-d4-hydrochloride
https://www.benchchem.com/product/b10778674#synthesis-of-rac-cis-moxifloxacin-d4-hydrochloride
https://www.benchchem.com/product/b10778674#synthesis-of-rac-cis-moxifloxacin-d4-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10778674?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10778674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

